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Compound of Interest

Compound Name: 2,2-Dimethylpyrrolidine

Cat. No.: B1580570 Get Quote

Introduction: The Strategic Value of Steric
Hindrance in Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural heart of

numerous natural products and synthetic pharmaceuticals.[1] Its prevalence is due to a

combination of favorable physicochemical properties, including basicity, hydrophilicity, and a

rigid, three-dimensional structure that allows for precise spatial orientation of substituents.[1]

Within this vital class of saturated nitrogen heterocycles, 2,2-dimethylpyrrolidine emerges as

a building block of significant strategic importance.

The defining feature of this molecule is the gem-dimethyl substitution at the C2 position,

adjacent to the nitrogen atom. This structural motif imparts a profound influence on the

molecule's steric and electronic properties. The two methyl groups create significant steric bulk,

which can be leveraged by medicinal chemists to enhance metabolic stability, modulate binding

affinity to biological targets, and direct the stereochemical outcome of synthetic

transformations.[2] This guide provides an in-depth exploration of 2,2-Dimethylpyrrolidine for

researchers, scientists, and drug development professionals, covering its synthesis, reactivity,

spectroscopic characterization, and its application as a strategic building block in

pharmaceutical design.
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A comprehensive understanding of a reagent's fundamental properties and handling

requirements is a prerequisite for its effective and safe implementation in any synthetic

workflow.

Property Value Source

CAS Number 35018-15-6 PubChem[3]

Molecular Formula C₆H₁₃N PubChem[3]

Molecular Weight 99.17 g/mol PubChem[3]

Appearance Colorless to pale yellow liquid CymitQuimica[2]

Boiling Point 107.4 °C at 760 mmHg MOLBASE

Density 0.805 g/cm³ MOLBASE

Flash Point 5.5 °C MOLBASE

Safety and Handling: 2,2-Dimethylpyrrolidine is classified as harmful if swallowed and is an

irritant.[3] Standard laboratory safety protocols should be strictly followed, including the use of

personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All

manipulations should be performed in a well-ventilated fume hood. For detailed safety

information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 2,2-Dimethylpyrrolidine: A Validated
Protocol
The synthesis of 2,2-dimethylpyrrolidine can be reliably achieved through the reduction of

5,5-dimethyl-2-pyrrolidone. The following protocol is adapted from a well-established procedure

in Organic Syntheses, a testament to its robustness and reproducibility.

Reaction Scheme:
Caption: Reduction of 5,5-dimethyl-2-pyrrolidone.

Step-by-Step Experimental Protocol:
Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Dimethylpyrrolidine
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Dimethylpyrrolidine
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Dimethylpyrrolidine
https://cymitquimica.com/cas/35018-15-6/
https://www.benchchem.com/product/b1580570?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Dimethylpyrrolidine
https://www.benchchem.com/product/b1580570?utm_src=pdf-body
https://www.benchchem.com/product/b1580570?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5,5-dimethyl-2-pyrrolidone

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Ethyl acetate

6N Hydrochloric acid (HCl)

12N Sodium hydroxide (NaOH)

Anhydrous potassium carbonate (K₂CO₃)

Diethyl ether

Procedure:

Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux

condenser, and a dropping funnel. The system is maintained under an inert atmosphere

(e.g., nitrogen or argon).

Reagent Preparation: In the flask, place pulverized lithium aluminum hydride (1.0 mole

equivalent) and anhydrous tetrahydrofuran. Stir the mixture and heat to reflux for

approximately 15 minutes to facilitate the dissolution of the LiAlH₄.

Addition of Starting Material: A solution of 5,5-dimethyl-2-pyrrolidone (0.8 mole equivalent) in

anhydrous tetrahydrofuran is added slowly through the dropping funnel. The rate of addition

should be controlled to maintain a gentle reflux of the solvent from the heat of the reaction.

Reaction: Once the addition is complete and the initial exothermic reaction subsides, the

mixture is heated at a gentle reflux for 8 hours with continuous stirring.

Workup:

After cooling the reaction mixture, it is cautiously quenched by the slow, sequential

addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more
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water. This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating

the aluminum salts.

The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with

diethyl ether.

Isolation and Purification:

The combined organic filtrates are dried over anhydrous potassium carbonate.

The solvent is removed by distillation.

The crude 2,2-dimethylpyrrolidine is then purified by fractional distillation to yield the

final product.

Causality and Trustworthiness: The use of lithium aluminum hydride is a classic and powerful

method for the reduction of amides to amines. The stepwise workup procedure is a validated

method for safely handling the pyrophoric nature of LiAlH₄ and ensuring the clean separation of

the product from the inorganic byproducts. The final purification by distillation ensures a high

purity of the final compound.

Spectroscopic Characterization
Accurate structural confirmation is paramount in synthetic chemistry. The following tables

summarize the expected spectroscopic data for 2,2-dimethylpyrrolidine, which are essential

for its identification and quality control.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of the

molecule.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

-NH ~1.5 (broad) Singlet 1H

-CH₂- (C4) ~1.6 Multiplet 2H

-CH₂- (C3) ~1.7 Multiplet 2H

-CH₂- (C5) ~2.8 Triplet 2H

-CH₃ (C2) ~1.1 Singlet 6H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Chemical Shift (ppm)

-CH₃ (C2) ~28

-CH₂- (C4) ~25

-CH₂- (C3) ~39

-CH₂- (C5) ~50

Quaternary C (C2) ~58

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Peaks
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3300 - 3500 Medium, Broad

C-H Stretch (sp³) 2850 - 3000 Strong

C-N Stretch 1000 - 1250 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Interpretation

99 Molecular Ion (M⁺)

84 [M - CH₃]⁺ (Loss of a methyl group)

The base peak is typically observed at m/z 84, resulting from the loss of a methyl radical, which

leads to a stable iminium ion.

Reactivity and Application in Drug Development
The gem-dimethyl group at the C2 position is the primary driver of 2,2-dimethylpyrrolidine's

unique reactivity and utility in drug discovery.

Caption: Key attributes and applications of 2,2-dimethylpyrrolidine.

Key Mechanistic Insights:

Steric Shielding: The two methyl groups effectively shield one face of the pyrrolidine ring. In

reactions where the pyrrolidine nitrogen acts as a nucleophile or a base, this steric hindrance

can direct the approach of electrophiles or substrates, leading to high levels of

diastereoselectivity. This is a foundational principle in asymmetric synthesis.
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Increased Basicity: The electron-donating nature of the two methyl groups increases the

electron density on the nitrogen atom, making 2,2-dimethylpyrrolidine more basic than its

parent pyrrolidine.[2] This enhanced basicity can be advantageous in reactions where it is

used as a non-nucleophilic base or as a ligand for metal catalysts.

Metabolic Stability: In a drug development context, the gem-dimethyl group can block sites of

metabolic oxidation. The C2 position of a pyrrolidine ring is often susceptible to enzymatic

hydroxylation. By introducing two methyl groups, this metabolic pathway is sterically

hindered, which can lead to an improved pharmacokinetic profile of the final drug molecule.

Application as a Synthetic Building Block:

While not as ubiquitously cited as simpler pyrrolidines, 2,2-dimethylpyrrolidine is a valuable

intermediate for constructing complex, sterically demanding scaffolds. Its utility has been

demonstrated in the synthesis of novel heterocyclic systems, including those designed as renin

inhibitors.[4][5] Renin is a key enzyme in the renin-angiotensin system, and its inhibition is a

therapeutic strategy for hypertension. The design of potent and selective renin inhibitors often

requires the creation of complex, non-peptidic molecules that can fit into the enzyme's active

site. The rigid, sterically defined nature of the 2,2-dimethylpyrrolidine scaffold makes it an

attractive starting point for the synthesis of such molecules.

Conclusion
2,2-Dimethylpyrrolidine (CAS: 35018-15-6) is more than just a substituted heterocycle; it is a

strategic tool for the modern medicinal chemist. Its inherent steric hindrance and modulated

basicity provide a unique set of properties that can be exploited to achieve metabolic stability,

control stereochemistry, and access novel chemical space. The robust and well-documented

synthesis, coupled with a clear spectroscopic profile, makes it a reliable and valuable building

block. For researchers and professionals in drug development, understanding the causality

behind the experimental utility of 2,2-dimethylpyrrolidine can unlock new avenues for the

design and synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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